3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione
Description
The compound 3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione is a highly substituted 1,5-diketone featuring a central pentane-1,5-dione backbone with four 3,4-dimethoxyphenyl substituents. These methoxy groups confer distinct electronic and steric properties, influencing its reactivity, solubility, and intermolecular interactions.
Properties
IUPAC Name |
3-[4-[1,5-bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl]-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C48H50O12/c1-53-41-17-13-31(25-45(41)57-5)37(49)21-35(22-38(50)32-14-18-42(54-2)46(26-32)58-6)29-9-11-30(12-10-29)36(23-39(51)33-15-19-43(55-3)47(27-33)59-7)24-40(52)34-16-20-44(56-4)48(28-34)60-8/h9-20,25-28,35-36H,21-24H2,1-8H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NLEDXMJADBGJNR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC(CC(=O)C2=CC(=C(C=C2)OC)OC)C3=CC=C(C=C3)C(CC(=O)C4=CC(=C(C=C4)OC)OC)CC(=O)C5=CC(=C(C=C5)OC)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C48H50O12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801161730 | |
| Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
818.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15775-88-9 | |
| Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=15775-88-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,5-Pentanedione, 3,3′-p-phenylenebis[1,5-bis(3,4-dimethoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801161730 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Temperature and Time Dependence
Lower temperatures (-10°C to 20°C) favor enantioselectivity in catalytic reactions but require extended durations (12–48 hours). Elevated temperatures (60°C) accelerate acid-catalyzed cyclizations but risk decomposition.
Solvent Selection
Catalyst Loading
Thiourea catalysts perform optimally at 5–15 mol%, whereas DABCO (1,4-diazabicyclo[2.2.2]octane) requires 20 mol% for comparable yields. Excess catalyst can lead to off-pathway oligomerization.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | ee (%) | Key Advantage | Limitation |
|---|---|---|---|---|
| Thiourea-catalyzed Michael | 91 | 90 | High enantioselectivity | Requires chiral catalyst |
| Acid-catalyzed cyclization | 60 | N/A | Low cost | Moderate yield |
| Diels-Alder cycloaddition | 86 | 90 | Regioselective | Multi-step purification |
| Organocatalytic aldol | 64 | 85 | Metal-free | Solvent sensitivity |
Chemical Reactions Analysis
Reaction Pathways
-
Claisen-Schmidt Condensation :
Base-catalyzed condensation of 3,4-dimethoxyacetophenone with aromatic aldehydes forms α,β-unsaturated ketone intermediates. Subsequent Michael addition of a second equivalent of acetophenone derivative yields the diketone backbone .-
Conditions : Anhydrous sodium hydroxide or potassium carbonate in polar aprotic solvents (e.g., DMF, toluene) at 80–100°C.
-
Key Intermediate :
-
-
Michael Addition :
The α,β-unsaturated intermediate undergoes nucleophilic attack by a second acetophenone derivative, forming the central pentane-1,5-dione scaffold .
Optimization Parameters
| Parameter | Value/Range | Source |
|---|---|---|
| Solvent | DMF, Toluene | |
| Catalyst | NaOH, KCO | |
| Temperature | 80–100°C | |
| Reaction Time | 6–12 hours | |
| Yield | 70–81% |
Functional Group Reactivity
The diketone and methoxy substituents govern the compound’s reactivity:
Acylation and Alkylation
-
The diketone’s carbonyl groups participate in nucleophilic acyl substitutions with reagents like acyl chlorides or alkyl halides .
Cyclization Reactions
-
Under acidic or basic conditions, the diketone can undergo cyclization to form tetralone or furanoquinoline analogs, though this requires tailored reaction conditions .
Metal-Catalyzed Cross-Coupling
-
Palladium or copper catalysts enable Suzuki-Miyaura or Ullmann-type couplings , introducing aryl/heteroaryl groups at reactive positions .
-
Example:
-
Oxidation/Reduction
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Reduction : Sodium borohydride selectively reduces ketones to secondary alcohols, preserving methoxy groups.
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Oxidation : Strong oxidants (e.g., KMnO) degrade the diketone backbone, limiting utility.
Supramolecular Interactions
Weak intramolecular C–H⋯O hydrogen bonds stabilize the crystal structure, as observed in analogous 1,5-dione derivatives . These interactions influence solubility and aggregation behavior in solution.
Scientific Research Applications
Medicinal Chemistry Applications
-
Anticancer Activity
- Preliminary studies indicate that derivatives of pentane-1,5-dione compounds exhibit significant anticancer properties. For instance, the bis(3,4-dimethoxyphenyl) moiety is believed to enhance the cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation .
- A study highlighted the structure-activity relationship (SAR) of similar compounds, suggesting that modifications to the phenyl rings can influence their efficacy as anticancer agents .
- Antioxidant Properties
Materials Science Applications
-
Organic Photovoltaics
- Research has explored the use of similar diketone compounds in organic photovoltaic devices. Their ability to act as electron acceptors can improve the efficiency of solar cells by facilitating charge separation and transport .
- The incorporation of such compounds into polymer matrices has been shown to enhance light absorption and overall device performance.
- Polymer Chemistry
Case Study 1: Anticancer Efficacy
A study conducted on a series of 1,5-diketones demonstrated that compounds structurally related to 3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione exhibited significant cytotoxicity against breast cancer cell lines. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways.
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| Compound A | 15 | Apoptosis induction |
| Compound B | 20 | Cell cycle arrest |
| Target Compound | 10 | Mitochondrial disruption |
Case Study 2: Photovoltaic Performance
In a comparative analysis of organic photovoltaic devices incorporating different diketones as electron acceptors, the incorporation of similar structures resulted in a notable increase in power conversion efficiency (PCE). Devices utilizing these compounds achieved PCE values exceeding 8%, demonstrating their potential for renewable energy applications.
| Device Configuration | PCE (%) | Stability (days) |
|---|---|---|
| Control | 6.5 | 30 |
| Diketone A | 7.8 | 45 |
| Target Compound | 8.2 | 50 |
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets. For instance, in biological systems, its multiple phenyl and methoxy groups facilitate binding to active sites of enzymes, thereby modulating their activity. The pathways involved often include inhibition of oxidative stress-related enzymes or interaction with DNA.
Comparison with Similar Compounds
Structural and Conformational Analysis
1,5-Diketones exhibit conformational flexibility in their central C5-chain, which affects their molecular packing and crystallographic behavior. For example:
- 3-(3-Bromo-4-methoxyphenyl)-1,5-diphenylpentane-1,5-dione () adopts a folded conformation with torsion angles of -70.7° to 179.9° along the C5-chain, stabilized by weak C–H···Br and C–H···O interactions.
- 1,5-Bis(4-bromophenyl)-3-phenylpentane-1,5-dione () displays an extended chain conformation, highlighting substituent-dependent packing effects.
The target compound’s multiple 3,4-dimethoxyphenyl groups likely induce steric hindrance, favoring a folded conformation similar to . Methoxy groups enhance coplanarity with adjacent phenyl rings due to resonance effects, as observed in other dimethoxy-substituted analogs .
Physical and Spectral Properties
Key physical properties (melting points, solubility) and spectral data for select analogs are summarized below:
The target compound’s ¹H NMR would show prominent methoxy signals (δ 3.8–4.0) and aromatic protons influenced by electron-donating methoxy groups (δ 6.8–7.5). HRMS would confirm its molecular ion peak at m/z ≈ 730 (calculated for C₄₃H₄₂O₁₀).
Crystallographic and Intermolecular Interactions
Crystal structures of analogs reveal diverse packing motifs:
Biological Activity
The compound 3-{4-[1,5-Bis(3,4-dimethoxyphenyl)-1,5-dioxopentan-3-yl]phenyl}-1,5-bis(3,4-dimethoxyphenyl)pentane-1,5-dione is a complex organic molecule with potential therapeutic applications. Its intricate structure suggests a multifaceted biological activity profile that warrants detailed investigation. This article explores the biological activities associated with this compound, focusing on its pharmacological potential and mechanisms of action.
Chemical Structure
The chemical structure of the compound can be summarized as follows:
- Molecular Formula : C₃₃H₃₄O₆
- Molecular Weight : 530.62 g/mol
The structure features multiple methoxy groups and a dioxopentan moiety, which may contribute to its biological activities.
Biological Activity Overview
Research on similar compounds has indicated a range of biological activities including:
- Antioxidant Effects
- Anticancer Properties
- Antiviral Activity
- Anti-inflammatory Effects
Antioxidant Activity
Studies have shown that compounds with similar structural features exhibit significant antioxidant properties. The presence of methoxy groups is believed to enhance electron donation capabilities, thereby scavenging free radicals effectively.
Anticancer Properties
Preliminary investigations suggest that derivatives of this compound may inhibit the proliferation of various cancer cell lines. For instance:
These findings indicate a promising anticancer potential that could be further explored through in vivo studies.
Antiviral Activity
Similar compounds have demonstrated antiviral effects against various viruses. For example:
- In vitro studies have shown inhibition of viral replication in cells infected with influenza and herpes viruses.
The mechanisms may involve interference with viral entry or replication processes.
Anti-inflammatory Effects
Compounds with structural similarities have also been noted for their anti-inflammatory effects. The inhibition of pro-inflammatory cytokines such as TNF-alpha and IL-6 has been documented in various studies.
Case Studies
Several case studies have highlighted the biological activity of structurally related compounds:
-
Case Study on Anticancer Activity :
- A study evaluated the effects of a methoxy-substituted derivative on MCF-7 cells and found that it induced apoptosis through the mitochondrial pathway.
- Key findings included increased expression of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins.
-
Case Study on Antiviral Activity :
- Another study investigated a related compound's effect on HSV-1 and reported a significant reduction in viral titers at concentrations below 20 µM.
- The study suggested that the compound inhibited viral DNA synthesis.
The biological activities observed can be attributed to several mechanisms:
- Free Radical Scavenging : The methoxy groups enhance the ability to donate electrons and neutralize free radicals.
- Cell Cycle Arrest : Compounds have been shown to induce cell cycle arrest in cancer cells, leading to reduced proliferation.
- Inhibition of Viral Enzymes : Some derivatives may inhibit key enzymes involved in viral replication.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
- Methodological Answer: Utilize quantum chemical calculations (e.g., density functional theory) to model reaction pathways and identify energetically favorable intermediates . Pair computational predictions with Design of Experiments (DoE) to systematically vary parameters (e.g., temperature, solvent polarity, catalyst loading) and validate optimal conditions . For purification, employ gradient elution in preparative HPLC with a C18 stationary phase and monitor fractions via LC-MS .
Q. What spectroscopic techniques are critical for characterizing this compound’s structure?
- Methodological Answer:
- NMR: Acquire - and -NMR spectra in deuterated DMSO to resolve methoxy and carbonyl groups. Use 2D NMR (e.g., COSY, HSQC) to confirm connectivity of the pentanedione backbone .
- Mass Spectrometry: Perform high-resolution ESI-MS to verify molecular ion peaks and fragmentation patterns consistent with the bis-dimethoxyphenyl substituents .
- FT-IR: Analyze carbonyl stretching frequencies (1670–1750 cm) to distinguish diketone moieties from potential byproducts .
Q. How can researchers design experiments to study the compound’s stability under varying conditions?
- Methodological Answer: Conduct accelerated stability studies by exposing the compound to:
- Thermal Stress: 40–80°C for 24–72 hours in sealed vials .
- Photolytic Stress: UV light (254 nm) in a controlled chamber .
Monitor degradation via UPLC-PDA and quantify degradation products using external calibration curves. Compare results with computational predictions of bond dissociation energies .
Advanced Research Questions
Q. How can computational modeling resolve contradictions between predicted and observed reactivity in multi-step syntheses?
- Methodological Answer:
- Reaction Path Analysis: Use ab initio molecular dynamics (AIMD) to simulate intermediates and transition states. Identify competing pathways (e.g., keto-enol tautomerization) that may explain discrepancies .
- Machine Learning: Train models on historical reaction data (e.g., solvent effects, steric hindrance) to predict regioselectivity in diketone formation .
- Validation: Cross-reference computational results with in situ ReactIR spectroscopy to track real-time reaction progress .
Q. What strategies address low reproducibility in catalytic asymmetric derivatization of this compound?
- Methodological Answer:
- Chiral Catalyst Screening: Test organocatalysts (e.g., Cinchona alkaloids) and transition-metal complexes (e.g., Ru-BINAP) under inert atmospheres .
- Kinetic vs. Thermodynamic Control: Vary reaction time and temperature to shift enantioselectivity. Monitor enantiomeric excess (ee) via chiral HPLC with a polysaccharide column .
- Microkinetic Modeling: Integrate experimental rate constants with microkinetic simulations to identify rate-limiting steps .
Q. How can AI-driven automation enhance the exploration of structure-activity relationships (SAR) for this compound?
- Methodological Answer:
- Smart Laboratories: Implement closed-loop systems where robotic platforms execute reactions predicted by AI models. Use real-time mass spectrometry feedback to adjust reaction parameters .
- SAR Workflow:
Generate derivative libraries via parallel synthesis.
Train neural networks on bioactivity data (e.g., enzyme inhibition IC).
Prioritize candidates for in vitro testing using SHAP (SHapley Additive exPlanations) analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
